2,3-Bis(3-bromophenyl)quinoxaline
Description
2,3-Bis(3-bromophenyl)quinoxaline is a quinoxaline derivative functionalized with 3-bromophenyl groups at the 2- and 3-positions of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry and materials science. The bromine atoms enhance electron-withdrawing effects and may improve interactions with biological targets, though its antitumor activity is moderate compared to other derivatives .
Properties
Molecular Formula |
C20H12Br2N2 |
|---|---|
Molecular Weight |
440.1g/mol |
IUPAC Name |
2,3-bis(3-bromophenyl)quinoxaline |
InChI |
InChI=1S/C20H12Br2N2/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H |
InChI Key |
OGWNCRPTSOFTPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Antimicrobial Derivatives
- 2,3-Bis(bromomethyl)quinoxaline derivatives: Substitution at the 6- and 7-positions with bromomethyl groups yields compounds with potent antimicrobial activity. For example, 12 derivatives exhibited broad-spectrum activity against bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), attributed to the electrophilic bromomethyl groups disrupting microbial membranes .
- 2,3-Bis(phenylamino)quinoxaline: These derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis biofilms, with MIC values as low as 4 µg/mL. The phenylamino groups likely enhance membrane penetration and target specificity .
Anticancer Derivatives
- QuinoxPAuCl2 complexes: Gold(III) complexes with phosphino-quinoxaline ligands (e.g., QuinoxP) exhibit IC50 values of 1.08–4.83 µM against cancer cell lines, comparable to cisplatin. The Au(III) center stabilizes the complex in biological media, enabling sustained cytotoxicity .
- Platinum(II) complexes with 2,3-di(2-pyridyl)quinoxaline: These form seven-membered chelates with Pt(II), showing DNA-binding affinity and moderate cytotoxicity (IC50: 10–50 µM). The pyridyl groups facilitate intercalation, but activity is lower than Au(III) analogs .
Electron-Withdrawing Modifications
- 2,3-Bis(decyloxy)pyridine[3,4-b]pyrazine (DPP): Incorporates an additional nitrogen atom, increasing electron-withdrawing ability compared to 2,3-bis(decyloxy)quinoxaline (DPx). This results in a red-shifted intramolecular charge transfer (ICT) absorption (Δλ = 50 nm) and lower bandgap (2.48 eV vs. 2.82 eV for DPx) .
- EDOT-Quinoxaline copolymers: Copolymerizing 2,3-bis(4-tert-butylphenyl)quinoxaline with 3,4-ethylenedioxythiophene (EDOT) yields materials with narrow bandgaps (1.6 eV) and superior electrochromic properties (90% optical contrast) compared to homopolymers .
Thermal and Chemical Stability
- Pyrazine-based D–A–D compounds: Decompose at 436–453°C, demonstrating high thermal stability suitable for memory devices. Resistor-type devices using these compounds exhibit non-volatile flash memory with low threshold voltages (<2 V) .
- Au(III) QuinoxP* complexes: Stable in biological media (e.g., PBS, serum) for 48 hours and resist glutathione-mediated reduction, critical for prolonged anticancer activity .
Structural Influence on Activity and Properties
- Bromine vs. Methyl Groups: Bromine substituents (e.g., in 2,3-bis(3-bromophenyl)quinoxaline) enhance DNA binding via halogen interactions, while methyl groups (e.g., in 2,3-dimethylquinoxaline) are metabolically labile, reducing bioavailability .
- Alkoxy Side Chains : Long alkoxy chains (e.g., octyloxy in M2/M3) improve solubility in organic solvents, enabling solution-processable optoelectronic materials .
Preparation Methods
Nitrogen Cation Cyclization
In the one-pot method, protonation of the oxime nitrogen generates a reactive nitrenium ion, which undergoes electrophilic aromatic substitution to form the quinoxaline core. Side products arise from incomplete cyclization or competing decomposition pathways, necessitating chromatographic purification.
Q & A
Q. What are the standard synthetic routes for 2,3-Bis(3-bromophenyl)quinoxaline, and how are reaction conditions optimized?
The most common method involves the condensation of a 1,2-diketone derivative (e.g., 1,3-bis(3-bromophenyl)ethane-1,2-dione) with o-phenylenediamine in refluxing ethanol, yielding the quinoxaline core via cyclization . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) offers a metal-free alternative with improved efficiency and reduced reaction times compared to traditional thermal methods . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric control of the diamine precursor to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction (XRD) confirms molecular geometry, dihedral angles between aromatic rings (e.g., 34.89° between bromophenyl groups), and packing interactions (van der Waals forces) .
- NMR spectroscopy (¹H/¹³C) identifies substituent effects, such as deshielding of quinoxaline protons due to electron-withdrawing bromine atoms .
- Reverse-phase HPLC (e.g., Newcrom R1 column, isocratic elution with acetonitrile/water) ensures purity (>98%) and resolves structural analogs .
Q. How is the purity of this compound validated in research settings?
Purity is assessed via HPLC-UV (retention time matching) and mass spectrometry (M.Wt = 456.13 g/mol). Certificates of Analysis (COA) for commercial samples include detailed chromatograms and spectroscopic validation, though independent verification is recommended due to variability in vendor data .
Advanced Research Questions
Q. How do reaction conditions influence the functionalization of this compound?
Substituent reactivity is highly solvent- and base-dependent. For example:
- In DMSO/K₂CO₃ , propargyl bromide undergoes nucleophilic aromatic substitution at the quinoxaline sulfur sites, yielding 2,3-bis(2-propynylsulfanyl)quinoxaline (72–77% yield) .
- In methanol/NaOMe , partial thione formation occurs due to solvolysis, producing mixed products (e.g., 3-(2-propynylsulfanyl)-2(1H)-quinoxalinethione) . Temperature control (20°C vs. reflux) and crystallization (ether) are critical for isolating desired derivatives.
Q. What role do bromophenyl substituents play in modulating electronic and coordination properties?
- Electronic effects : Bromine’s electron-withdrawing nature reduces quinoxaline’s electron density, altering UV-vis absorption (e.g., redshift in π→π* transitions) and redox behavior (e.g., reversible electron addition at −1.2 V vs. Ag/Ag⁺) .
- Coordination chemistry : The bromophenyl groups sterically hinder metal binding. In Ag(I) complexes, coordination occurs via imine N donors, forming seven-membered chelate rings with distorted trigonal planar geometry .
Q. How can computational methods resolve contradictions in substituent effects on DNA intercalation?
Molecular docking and DFT calculations reveal that bulky bromophenyl groups reduce DNA minor-groove binding affinity compared to planar indoloquinoxalines. Thermal denaturation assays (ΔTₘ = +3–5°C) confirm weaker stabilization of DNA-compound complexes, aligning with lower anticancer activity despite structural similarity to intercalators like NCA0424 .
Q. What strategies address low yields in nucleophilic aromatic substitution reactions?
- Microwave irradiation enhances reaction rates and selectivity by promoting even heating .
- Electron-deficient quinoxaline cores (e.g., nitro- or halogen-substituted) increase electrophilicity, improving substitution efficiency.
- Steric mitigation : Using smaller nucleophiles (e.g., thiophenol vs. thiophene) reduces steric clashes with bromophenyl groups .
Methodological Challenges
Q. How are crystal packing and solubility issues managed for X-ray studies?
Recrystallization from THF/ether mixtures produces high-quality single crystals by slowing nucleation. Solubility in nonpolar solvents (logP = 4.17) necessitates heating (60–80°C) for dissolution .
Q. What experimental controls are essential for reproducibility in metal-free syntheses?
- Strict exclusion of metal contaminants (e.g., using glassware washed with HNO₃).
- Real-time monitoring via TLC or in-situ IR to track reaction progression .
Data Contradictions & Resolution
- Yield discrepancies in Ag(I) complex synthesis : Varying solvent polarity (ethanol vs. methanol) alters ligand conformation and Ag-N bond lengths, explaining yield differences (72% vs. 65%) .
- Variable thermal stability in DNA complexes : Substituent orientation (para vs. meta bromine) impacts stacking interactions, resolved via comparative DSC studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
